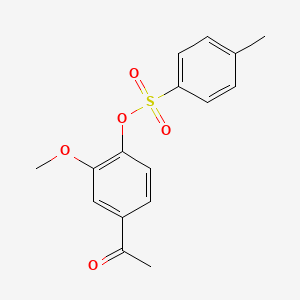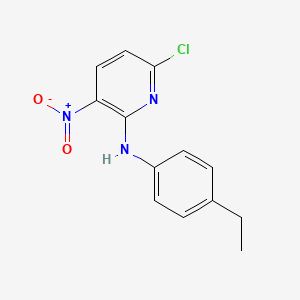
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of a sulfonic acid group attached to a toluene ring, with an ester linkage to a 4-acetyl-2-methoxy-phenyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 4-acetyl-2-methoxy-phenyl ester typically involves the esterification of toluene-4-sulfonic acid with 4-acetyl-2-methoxy-phenol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and heated in a reactor. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted aromatic compounds .
Scientific Research Applications
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 4-acetyl-2-methoxy-phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active sulfonic acid, which then interacts with specific molecular pathways. These interactions can modulate biochemical processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Toluene-4-sulfonic acid: A simpler compound with similar sulfonic acid functionality.
4-Acetyl-2-methoxy-phenol: Shares the acetyl and methoxy groups but lacks the sulfonic acid ester linkage.
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different aromatic substitutions.
Uniqueness
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ester linkage provides additional reactivity compared to simpler sulfonic acid derivatives .
Properties
Molecular Formula |
C16H16O5S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H16O5S/c1-11-4-7-14(8-5-11)22(18,19)21-15-9-6-13(12(2)17)10-16(15)20-3/h4-10H,1-3H3 |
InChI Key |
DLFOLRWDLRMDPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Oxo-5H-chromeno[2,3-B]pyridine-7-carbonitrile](/img/structure/B8692598.png)




![2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8692653.png)



![1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8692694.png)
![Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8692697.png)

![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)
